molecular formula C28H28N4O6 B11622705 Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11622705
M. Wt: 516.5 g/mol
InChI Key: TWLJRCWUIKSLLT-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a molecular formula of C28H28N4O6. This compound is known for its unique structural features, which include a dihydropyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is often carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as cobalt chloride (CoCl2) can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl and pyrazolyl groups contribute to its potential biological activities and make it a valuable compound for further research and development.

Biological Activity

Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O6C_{19}H_{22}N_{2}O_{6}, with a molecular weight of 374.39 g/mol. The structural formula can be represented as:

SMILES CCOC O C1 C C NC C C1c2cccc c2 N O O C O OCC C\text{SMILES CCOC O C1 C C NC C C1c2cccc c2 N O O C O OCC C}

This compound belongs to the class of dihydropyridines, which are known for their varied therapeutic effects.

Synthesis

The synthesis of this compound typically involves a one-pot multicomponent Hantzsch reaction. This method allows for the efficient formation of the dihydropyridine core structure by reacting ethyl acetoacetate, ammonium acetate, and appropriate aldehyde derivatives under controlled conditions .

Antihypertensive Effects

Dihydropyridine derivatives, including the compound , have been extensively studied for their antihypertensive properties. These compounds act primarily as calcium channel blockers, which help in reducing blood pressure by preventing calcium influx into vascular smooth muscle cells . Notably, diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine has shown promising results in lowering systolic and diastolic blood pressure in experimental models.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders. The presence of the nitrophenyl group enhances its electron-donating ability, contributing to its efficacy as an antioxidant .

Antidiabetic Properties

Studies have suggested that dihydropyridine derivatives can influence glucose metabolism and improve insulin sensitivity. The biological activity of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine has been linked to its potential role in managing diabetes mellitus by modulating pathways involved in glucose uptake and metabolism .

Case Studies

Case Study 1: Antihypertensive Activity

A study conducted on hypertensive rats demonstrated that administration of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine resulted in a significant reduction in blood pressure compared to control groups. The mechanism was attributed to calcium channel blockade and vasodilation effects observed in the vascular tissues.

Case Study 2: Antioxidant Efficacy

In vitro assays assessing the antioxidant capacity of the compound revealed that it significantly scavenged free radicals and reduced lipid peroxidation levels in cultured cell lines. These findings suggest its potential application in preventing oxidative damage associated with chronic diseases.

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-10-8-7-9-11-20)30-26(22)19-12-14-21(15-13-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3

InChI Key

TWLJRCWUIKSLLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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